molecular formula C8H8ClNO B8706402 2-Chloro-3-(pyridin-3-yl)propanal

2-Chloro-3-(pyridin-3-yl)propanal

Cat. No. B8706402
M. Wt: 169.61 g/mol
InChI Key: LNKOFGCRLPWSID-UHFFFAOYSA-N
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Patent
US08741939B2

Procedure details

A solution of sodium nitrite (20. g, 0.28 mol) in water (100 mL) was slowly added to a solution of 2-methoxy-pyridin-3-ylamine (36 g, 0.25 mol) in hydrochloric acid (20% aqueous solution, 60 mL) at 0° C. After stirring for 10 minutes, a cooled (0° C.) solution of acrolein (25 mL, 0.37 mol) in acetone (25 mL) containing calcium oxide (5 g, 0.09 mol) was slowly added to the reaction mixture. This was then followed by a solution of cuprous chloride (2.5 g, 0.025 mol) in acetone (25 mL) containing hydrochloric acid (20% aqueous solution, 5 mL). The mixture was stirred at 0 to 30° C. for 3 hours, and then extracted three times with dichloromethane (150 mL). The combined organic layers were washed with a saturated aqueous solution of sodium bicarbonate, a saturated aqueous solution of sodium chloride, dried over sodium sulfate, filtered, and evaporated to dryness to give a black viscous oil. The crude product was passed through a short silica column to give a crude product, which was used directly in the next step.
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.28 mol
Type
reactant
Reaction Step Two
Quantity
36 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
acrolein
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
[Compound]
Name
cuprous chloride
Quantity
2.5 g
Type
reactant
Reaction Step Five
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
5 mL
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].CO[C:7]1[C:12](N)=[CH:11][CH:10]=[CH:9][N:8]=1.[CH:14]([CH:16]=[CH2:17])=[O:15].[O-2].[Ca+2].[ClH:20]>O.CC(C)=O>[Cl:20][CH:16]([CH2:17][C:12]1[CH:7]=[N:8][CH:9]=[CH:10][CH:11]=1)[CH:14]=[O:15] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
25 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0.28 mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
36 g
Type
reactant
Smiles
COC1=NC=CC=C1N
Name
Quantity
60 mL
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Three
Name
acrolein
Quantity
25 mL
Type
reactant
Smiles
C(=O)C=C
Name
Quantity
25 mL
Type
solvent
Smiles
CC(=O)C
Step Four
Name
Quantity
5 g
Type
reactant
Smiles
[O-2].[Ca+2]
Step Five
Name
cuprous chloride
Quantity
2.5 g
Type
reactant
Smiles
Step Six
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
5 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added to the reaction mixture
STIRRING
Type
STIRRING
Details
The mixture was stirred at 0 to 30° C. for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted three times with dichloromethane (150 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with a saturated aqueous solution of sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous solution of sodium chloride, dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to give a black viscous oil

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC(C=O)CC=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.